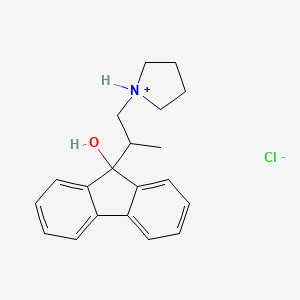
9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride is a compound that features a pyrrolidine ring, a propyl chain, and a fluorenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride typically involves the construction of the pyrrolidine ring followed by the attachment of the propyl chain and the fluorenol group One common method involves the reaction of 9-fluorenone with a propylamine derivative to form the intermediate, which is then cyclized to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The fluorenol moiety can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorenol moiety typically yields fluorenone derivatives, while reduction can yield various alcohol derivatives.
Scientific Research Applications
9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and fluorenol moiety can interact with various enzymes and receptors, modulating their activity. This compound may also affect cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as proline and pyrrolizidine.
Fluorenol derivatives: Compounds with similar fluorenol moieties, such as fluorenone and fluorenylmethanol.
Uniqueness
9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride is unique due to its combination of a pyrrolidine ring, a propyl chain, and a fluorenol moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
78128-77-5 |
|---|---|
Molecular Formula |
C20H24ClNO |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
9-(1-pyrrolidin-1-ium-1-ylpropan-2-yl)fluoren-9-ol;chloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-15(14-21-12-6-7-13-21)20(22)18-10-4-2-8-16(18)17-9-3-5-11-19(17)20;/h2-5,8-11,15,22H,6-7,12-14H2,1H3;1H |
InChI Key |
DHUVWSAZCSYOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[NH+]1CCCC1)C2(C3=CC=CC=C3C4=CC=CC=C42)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



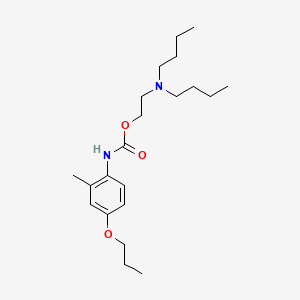

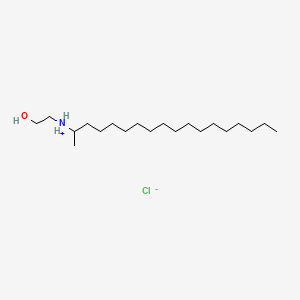

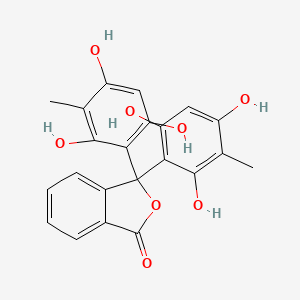
![Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-](/img/structure/B13763924.png)

![Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13763930.png)

![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)
![5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt](/img/structure/B13763939.png)
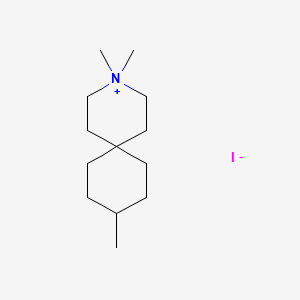
![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)
